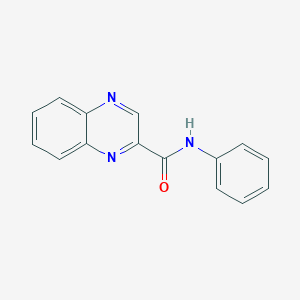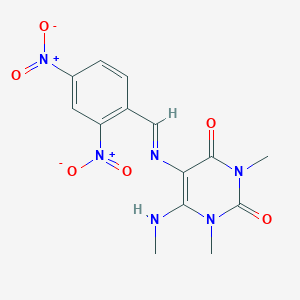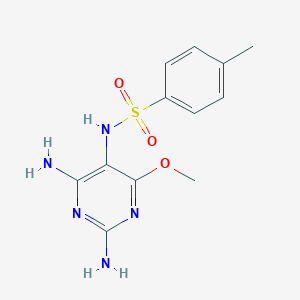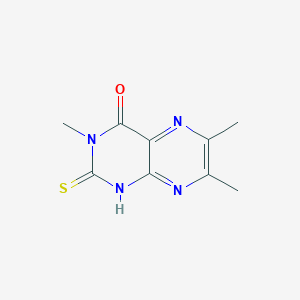
N-phenyl-2-quinoxalinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-phenyl-2-quinoxalinecarboxamide is a chemical compound with the molecular formula C15H11N3O. It belongs to the quinoxaline family, which is characterized by a benzene ring fused to a pyrazine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-2-quinoxalinecarboxamide typically involves the reaction of quinoxaline-2-carboxylic acid with aniline under specific conditions. One common method includes the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the process more sustainable .
化学反应分析
Types of Reactions
N-phenyl-2-quinoxalinecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the phenyl ring and the quinoxaline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Formation of quinoxaline-2-carboxylic acid derivatives.
Reduction: Formation of this compound alcohols.
Substitution: Formation of halogenated quinoxaline derivatives.
科学研究应用
N-phenyl-2-quinoxalinecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in drug development, particularly for its anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
作用机制
The mechanism of action of N-phenyl-2-quinoxalinecarboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it has been shown to inhibit enzymes such as poly(ADP-ribose) polymerase (PARP), which plays a role in DNA repair. By inhibiting PARP, the compound can induce cell death in cancer cells, making it a potential anticancer agent .
相似化合物的比较
Similar Compounds
Quinoxaline-2-carboxamide: Shares the quinoxaline core but lacks the phenyl group.
N-benzyl quinoxaline-2-carboxamide: Similar structure with a benzyl group instead of a phenyl group.
2-(4-Chlorophenyl)-5-quinoxalinecarboxamide: Contains a chlorophenyl group, showing different biological activities
Uniqueness
N-phenyl-2-quinoxalinecarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
N-phenylquinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O/c19-15(17-11-6-2-1-3-7-11)14-10-16-12-8-4-5-9-13(12)18-14/h1-10H,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPRNHHLSWRUQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=NC3=CC=CC=C3N=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-amino-6-[benzyl(2,2-diethoxyethyl)amino]-5-nitro-1H-pyrimidin-4-one](/img/structure/B371941.png)
![Ethyl {[5-[(4-chlorophenyl)diazenyl]-2,6-bis(dimethylamino)-4-pyrimidinyl]amino}acetate](/img/structure/B371948.png)
![5-(benzylideneamino)-6-[(2-hydroxyethyl)amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B371950.png)
![1,3-dimethyl-6-(methylamino)-5-[(3-pyridinylmethylene)amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B371952.png)


![N-[2-amino-6-(4-chloroanilino)-4-oxo-1H-pyrimidin-5-yl]formamide](/img/structure/B371955.png)
![1,3-dimethyl-6-(methylamino)-5-[(4-pyridinylmethylene)amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B371959.png)
![6-nitro-1-isopropylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B371960.png)
![1-methyl-6-nitropyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B371961.png)
![6-nitro-1-neopentylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B371962.png)
![N,N-dimethyl-N'-(1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-6-yl)imidoformamide](/img/structure/B371964.png)
![9H-phenanthro[9,10-g]pteridine-11,13-dione](/img/structure/B371965.png)

